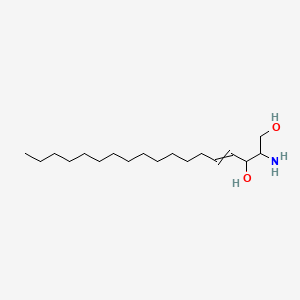

4-Octadecene-1,3-diol, 2-amino-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sphingosine is an 18-carbon amino alcohol with an unsaturated hydrocarbon chain. It forms a primary part of sphingolipids, a class of cell membrane lipids that include sphingomyelin, an important phospholipid . Sphingosine is a distinctive long-chain amino alcohol, setting it apart from other lipids due to its amphiphilic nature, enabling interaction with both hydrophilic and hydrophobic regions of the cell membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sphingosine is synthesized from palmitoyl CoA and serine in a condensation reaction to yield dihydrosphingosine. This intermediate is then reduced by NADPH to dihydrosphingosine (sphinganine), acylated to dihydroceramide, and finally oxidized by FAD to ceramide . The synthesis of sphingosine occurs primarily in the endoplasmic reticulum and involves multiple enzymatic steps .

Industrial Production Methods

In industrial settings, sphingosine can be extracted from mammalian tissue samples using a binary mixture of chloroform and methanol in a modified Bligh and Dyer method . This is followed by reverse phase ultrahigh-performance liquid chromatography fractionation with a C18+ column and subsequent tandem mass spectrometry analysis .

Analyse Des Réactions Chimiques

Types of Reactions

Sphingosine undergoes various chemical reactions, including phosphorylation, oxidation, and acylation. It can be phosphorylated in vivo via two kinases, sphingosine kinase type 1 and sphingosine kinase type 2, leading to the formation of sphingosine-1-phosphate .

Common Reagents and Conditions

Common reagents used in the reactions involving sphingosine include NADPH for reduction, FAD for oxidation, and specific kinases for phosphorylation . The conditions typically involve enzymatic catalysis in the endoplasmic reticulum .

Major Products

The major products formed from these reactions include dihydrosphingosine, ceramide, and sphingosine-1-phosphate .

Applications De Recherche Scientifique

Sphingosine has a wide range of scientific research applications:

Chemistry: Sphingosine is used in the study of lipid signaling and membrane dynamics.

Biology: It plays a crucial role in cell proliferation, apoptosis, and cell cycle regulation.

Medicine: Sphingosine and its derivatives are being explored for their potential in cancer therapeutics, neurodegenerative disorders, and metabolic diseases

Mécanisme D'action

Sphingosine acts as a second messenger in response to various cellular stress signals, such as DNA damage or cellular injury. It promotes cell cycle arrest and apoptosis by affecting the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and other apoptotic effectors . Sphingosine can also regulate cell cycle progression by inhibiting cyclin-dependent kinases and inducing the expression of cell cycle inhibitors .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ceramide: A sphingolipid metabolite involved in cell signaling and apoptosis.

Sphinganine: An intermediate in the biosynthesis of sphingosine.

Sphingosine-1-phosphate: A potent signaling lipid involved in various cellular processes.

Uniqueness

Sphingosine is unique due to its amphiphilic nature, enabling it to interact with both hydrophilic and hydrophobic regions of the cell membrane . Its role as a second messenger in cellular stress responses and its involvement in regulating cell proliferation and apoptosis further distinguish it from other similar compounds .

Propriétés

IUPAC Name |

2-aminooctadec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxyphenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459620.png)

![N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12459623.png)

![2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12459629.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12459634.png)

![2-Oxo-2-(thiophen-2-yl)ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12459636.png)

![2-fluoro-5-nitro-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12459644.png)

![2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B12459655.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate](/img/structure/B12459664.png)

![4-ethyl-2-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12459680.png)

![4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide](/img/structure/B12459686.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12459695.png)